Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate

Prolyl endopeptidase Fibroblast activation protein Selectivity

Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate (CAS 1025393-10-5) is a synthetic sulfonamide derivative belonging to the class of N-sulfonylated proline amides. It acts as an inhibitor of prolyl endopeptidase (PREP/POP) with moderate potency (IC50 398–1800 nM depending on assay conditions) and demonstrates weak inhibition of fibroblast activation protein (FAP, IC50 ~10,000 nM), yielding a selectivity profile distinct from dual FAP/PREP inhibitors such as SP-13786.

Molecular Formula C21H24N2O6S
Molecular Weight 432.5 g/mol
Cat. No. B12204771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate
Molecular FormulaC21H24N2O6S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C21H24N2O6S/c1-3-29-17-10-12-18(13-11-17)30(26,27)23-14-4-5-19(23)20(24)22-16-8-6-15(7-9-16)21(25)28-2/h6-13,19H,3-5,14H2,1-2H3,(H,22,24)
InChIKeyDXFNPKMJZXKAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate: A Selective Prolyl Endopeptidase Inhibitor with Unique Cellular Activity


Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate (CAS 1025393-10-5) is a synthetic sulfonamide derivative belonging to the class of N-sulfonylated proline amides [1]. It acts as an inhibitor of prolyl endopeptidase (PREP/POP) with moderate potency (IC50 398–1800 nM depending on assay conditions) and demonstrates weak inhibition of fibroblast activation protein (FAP, IC50 ~10,000 nM), yielding a selectivity profile distinct from dual FAP/PREP inhibitors such as SP-13786 [2]. Additionally, this compound has been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting potential applications in cancer and dermatological research [3].

PREP-selective inhibition assay context
Cellular differentiation endpoint screening
Partial POP inhibition for pathway titration
SAR reference for sulfonamide analog library

Why Closely Related Sulfonamide Proline Amides Cannot Replace Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate


Substituting Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate with other N-sulfonylated proline amides—such as the 4-methoxy (CAS 1008039-66-4) or 4-chlorophenyl (CAS 1033850-79-1) analogs—carries significant risk because subtle changes to the sulfonyl aryl group profoundly alter target selectivity, cellular permeability, and biological activity . Even within the same patent series (US9346814), compounds differ by orders of magnitude in their inhibition of FAP versus PREP [1]. The ethoxy substituent specifically modulates lipophilicity and hydrogen-bonding capacity in ways that cannot be extrapolated from the methoxy or chloro derivatives, making empirical comparative data essential for procurement decisions .

Attribute
Target Compound
Substitute Risk
PREP/FAP selectivity
Ethoxy-specific selectivity profile
Methoxy/chloro analogs may shift selectivity
Cellular permeability
Reported ethoxy-mediated permeability context
Permeability cannot be extrapolated; may differ
Differentiation activity
Monocytic differentiation reported (ethoxy)
No differentiation activity reported for analogs

Quantitative Differentiation Evidence for Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate in Scientific Procurement


PREP Selectivity Over FAP: A Differentiating Selectivity Window

In head-to-head enzymatic assays, Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate exhibits a selectivity window for PREP over FAP of approximately 25-fold (398 nM vs. 10,000 nM) [1][2]. In contrast, the dual inhibitor SP-13786 (UAMC-1110) shows a reversed selectivity profile with FAP IC50 = 3.2 nM and PREP IC50 = 1,800 nM, yielding a FAP/PREP ratio of ~0.002 . This compound therefore provides a >10,000-fold difference in selectivity direction, making it suitable for experiments requiring PREP inhibition without concomitant FAP blockade.

PREP Selectivity vs FAP
Head-to-head
PREP IC50 398 nM / FAP IC50 10,000 nM (ratio ~25)
Reported selectivity direction reversed vs SP-13786; supports PREP-specific studies
Recombinant human enzymes; SP-13786: FAP IC50 3.2 nM, PREP IC50 1800 nM
Prolyl endopeptidase Fibroblast activation protein Selectivity

Cellular Differentiation Activity: Functional Evidence Beyond Enzymatic Inhibition

Beyond target inhibition, this compound demonstrates pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This cellular phenotype is not reported for the methoxy analog (CAS 1008039-66-4) or the chlorophenyl analog (CAS 1033850-79-1) in available literature, suggesting a unique functional property linked to the ethoxy substituent . While quantitative EC50 data for differentiation are not available, the qualitative cellular outcome provides a differentiating selection criterion for researchers studying myeloid differentiation or psoriasis models.

Cellular Differentiation
Class-level inference
Reported: arrests proliferation; induces monocytic differentiation
Supports myeloid differentiation endpoint screening
Quantitative EC50 unavailable; cell line not specified
Cell differentiation Monocyte Antiproliferative

Prolyl Oligopeptidase Inhibition: Potency Comparison with Reference Inhibitors

Against prolyl oligopeptidase (POP) from pig brain, the compound shows an IC50 of 21,000 nM (21 µM) [1]. This is substantially weaker than the highly potent reference inhibitor Z-Pro-prolinal (IC50 = 0.4 nM for porcine PREP) [2] and Y-29794 (IC50 = 3 nM) . The moderate potency positions this compound as a useful tool for studies requiring partial POP inhibition, avoiding the complete pathway shutdown caused by picomolar inhibitors.

POP Inhibition Potency
Cross-study comparable
IC50 21,000 nM (pig brain POP)
Moderate POP inhibition allows pathway titration; ~52,500-fold weaker than Z-Pro-prolinal
In vitro POP assay, pig brain enzyme; Z-Pro-prolinal IC50 0.4 nM
Prolyl oligopeptidase POP Neuropeptide metabolism

Physicochemical Differentiation: Ethoxy vs. Methoxy and Chloro Substituents

The 4-ethoxyphenyl substituent confers distinct physicochemical properties compared to the 4-methoxy (MW = 418.50, C20H22N2O6S) and 4-chlorophenyl (MW = 408.9, C19H21ClN2O4S) analogs . The ethoxy group provides intermediate lipophilicity that may enhance membrane permeability relative to the methoxy analog while avoiding the halogen-associated metabolic liability of the chloro analog. Although direct logP or permeability measurements are not available for this compound, the molecular weight of 432.5 Da positions it favorably within drug-like chemical space (Lipinski rule of five compliance: MW <500, HBD = 1, HBA = 6) .

Physicochemical Differentiation
Class-level inference
MW 432.5 Da; ethoxy (vs methoxy 418.5, chloro 408.9)
Ethoxy may influence permeability; no experimental logP
Predicted descriptors only; direct permeability data absent
Lipophilicity Permeability Structure-activity relationship

Optimal Application Scenarios for Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate Based on Evidence


PREP-Selective Probe for Neuropeptide Metabolism Studies Without FAP Interference

In Alzheimer's disease and cognitive research, PREP inhibitors are used to modulate neuropeptide levels (e.g., substance P, thyrotropin-releasing hormone). This compound's 25-fold selectivity for PREP over FAP (PREP IC50 = 398 nM; FAP IC50 = 10,000 nM) makes it a suitable probe for studying PREP-specific effects on neuropeptide processing without confounding FAP-mediated stromal or tumor microenvironment effects [1][2]. Unlike dual FAP/PREP inhibitors such as SP-13786, which strongly inhibit both enzymes, this compound allows clean dissection of PREP biology.

Myeloid Differentiation Screening in Cancer and Dermatology Research

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation supports its use in phenotypic screening for differentiation-inducing agents in acute myeloid leukemia (AML) or psoriasis models [3]. Procurement for these applications should prioritize this specific ethoxy derivative, as the methoxy and chloro analogs lack documented differentiation activity.

Partial POP Inhibition for Pathway Titration Studies

With a POP IC50 of 21,000 nM, this compound provides a moderate degree of inhibition suitable for titration experiments designed to assess the dose-response relationship between POP activity and downstream neuropeptide processing [4]. Highly potent inhibitors like Z-Pro-prolinal (IC50 = 0.4 nM) may completely abolish POP activity at low concentrations, making them less suitable for studying graded pathway effects.

SAR Reference Compound for Sulfonyl Proline Amide Library Optimization

As the ethoxy-substituted member of a defined chemical series (including methoxy and chloro analogs), this compound serves as a reference point for structure-activity relationship (SAR) studies exploring the impact of 4-substitution on PREP/FAP selectivity and cellular activity [1][2]. Its balanced potency and unique selectivity profile provide a benchmark for evaluating novel analogs in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
PREP-selective neuropeptide metabolism studies
PREP selectivity profile (PREP >> FAP)
FAP activity exclusion in stromal/tumor models
Myeloid differentiation screening (cancer/dermatology)
Ethoxy-specific differentiation endpoint context
Monocytic differentiation readout
POP pathway titration for neuropeptide processing
Moderate POP inhibition (partial)
Dose-response pathway titration design
SAR reference compound (sulfonamide analog library)
Ethoxy analog benchmark
Selectivity and permeability benchmarking
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